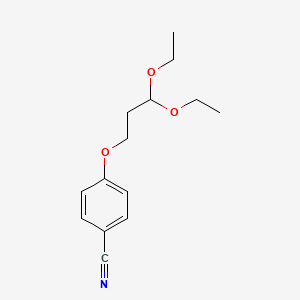

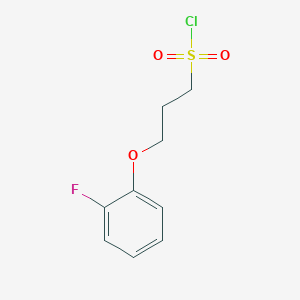

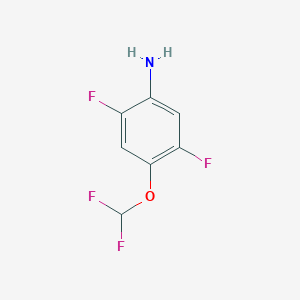

![molecular formula C10H14N6 B1443973 2-Methyl-1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperazin CAS No. 1342502-41-3](/img/structure/B1443973.png)

2-Methyl-1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperazin

Übersicht

Beschreibung

“2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine” is a derivative of triazolopyrazine . Triazolopyrazine derivatives are nitrogen-containing heterocycles, which are widely found in natural products, synthetic drugs, and functional materials . They are the basic backbone of many physiologically active compounds and drugs .

Synthesis Analysis

The synthesis of triazolopyrazine derivatives involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The new compounds are synthesized via aromatic nucleophilic substitution .Molecular Structure Analysis

The molecular structure of triazolopyrazine derivatives is characterized using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolopyrazine derivatives include aromatic nucleophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrazine derivatives are determined using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Wissenschaftliche Forschungsanwendungen

Synthese von Heterocyclen

Die Synthese von heterocyclischen Verbindungen ist ein grundlegender Aspekt der pharmazeutischen Chemie, da sie in bioaktiven Molekülen weit verbreitet sind. Die 1,2,4-Triazolo[4,3-a]pyrazin-Derivate sind in diesem Bereich besonders wichtig. Sie dienen als Schlüsselintermediate bei der Synthese verschiedener stickstoffhaltiger Heterocyclen, die Kernstrukturen in zahlreichen Naturprodukten mit immenser biologischer Aktivität darstellen .

Entwicklung von Arzneimitteln

Verbindungen innerhalb der 1,2,4-Triazolo[4,3-a]pyrazin-Familie wurden bei der Entwicklung von Arzneimitteln eingesetzt. Sie weisen eine Reihe biologischer Aktivitäten auf, darunter die Wirkung als inverse Agonisten und Inhibitoren für verschiedene Enzyme und Rezeptoren. Dies macht sie wertvoll bei der Behandlung von Krankheiten wie Herz-Kreislauf-Erkrankungen, Typ-2-Diabetes und hyperproliferativen Störungen .

Krebsforschung

Die strukturellen Merkmale von 1,2,4-Triazolo[4,3-a]pyrazin-Derivaten ermöglichen es ihnen, mit bestimmten Zielrezeptoren zu interagieren, was sie zu potenziellen Kandidaten für Antikrebsmittel macht. Ihre Fähigkeit, stabile Wechselwirkungen mit Enzymen und Rezeptoren einzugehen, die an der Proliferation von Krebszellen beteiligt sind, kann zur Entwicklung neuer Antikrebsmedikamente genutzt werden .

Antimikrobielle Anwendungen

Diese Verbindungen haben sich als vielversprechend als antimikrobielle Mittel erwiesen, da sie das Wachstum verschiedener Bakterien und Pilze hemmen können. Ihre strukturelle Vielseitigkeit ermöglicht die Entwicklung neuer antimikrobieller Medikamente mit möglicherweise weniger Nebenwirkungen und Resistenzproblemen .

Analgetische und entzündungshemmende Eigenschaften

Die Derivate von 1,2,4-Triazolo[4,3-a]pyrazin wurden auf ihre analgetischen und entzündungshemmenden Eigenschaften untersucht. Sie können so konzipiert werden, dass sie bestimmte Pfade ansprechen, die an Schmerzen und Entzündungen beteiligt sind, und bieten eine Alternative zu herkömmlichen Schmerzmitteln und entzündungshemmenden Medikamenten .

Materialwissenschaftliche Anwendungen

Neben ihren biologischen Anwendungen finden diese Verbindungen auch in der Materialwissenschaft Verwendung. Ihre einzigartigen chemischen Eigenschaften ermöglichen es, sie bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie verbesserter Haltbarkeit oder elektrischer Leitfähigkeit einzusetzen .

Zukünftige Richtungen

The development of new antimicrobial agents with excellent antibacterial activity is one of the most challenging tasks in the antibacterial field . Therefore, further exploration of [1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine and its derivatives as antimicrobial agents is a promising future direction .

Wirkmechanismus

Target of Action

The primary targets of 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets in cancer treatment .

Mode of Action

2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine interacts with its targets by binding to the c-Met and VEGFR-2 proteins . This binding inhibits the activity of these kinases, thereby disrupting the signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 kinases by 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine affects several biochemical pathways. These include pathways involved in cell growth, survival, and angiogenesis . The disruption of these pathways leads to the inhibition of tumor growth and progression .

Pharmacokinetics

The compound’s ability to inhibit c-met and vegfr-2 kinases suggests that it may have good bioavailability .

Result of Action

The result of the action of 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is the inhibition of cell proliferation and induction of apoptosis in cancer cells . Specifically, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells .

Action Environment

The action of 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules in the cellular environment can affect the compound’s stability, efficacy, and action . .

Biochemische Analyse

Biochemical Properties

2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating the activity of the enzymes. For instance, it has been shown to inhibit certain kinases, which are critical for cell signaling pathways .

Cellular Effects

The effects of 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine on cells are diverse and depend on the cell type and context. In cancer cell lines, it has demonstrated antiproliferative effects by inducing apoptosis and cell cycle arrest . Additionally, it influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. These effects highlight its potential as a therapeutic agent in oncology .

Molecular Mechanism

At the molecular level, 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and proteins, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the target. For example, it has been shown to inhibit DNA topoisomerase, an enzyme critical for DNA replication and transcription . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy and safety. In vitro studies have shown that it remains stable under physiological conditions for extended periods, but it may degrade under extreme pH or temperature conditions . Long-term exposure to the compound has been associated with sustained antiproliferative effects in cancer cell lines, indicating its potential for chronic therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine vary with dosage. At low doses, it has been observed to have minimal toxic effects while exerting therapeutic benefits, such as tumor growth inhibition . At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been reported . These findings underscore the importance of dose optimization in potential therapeutic applications.

Metabolic Pathways

2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have distinct biological activities and may contribute to the overall effects of the compound. Additionally, the compound can influence metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s distribution is influenced by its physicochemical properties, including its solubility and lipophilicity .

Subcellular Localization

The subcellular localization of 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is critical for its activity and function. It has been observed to localize in the nucleus, where it interacts with DNA and nuclear proteins . Additionally, it can be found in the cytoplasm, where it modulates various signaling pathways . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .

Eigenschaften

IUPAC Name |

8-(2-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6/c1-8-6-11-2-5-16(8)9-10-14-13-7-15(10)4-3-12-9/h3-4,7-8,11H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTFYKCTCDKRFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=NC=CN3C2=NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

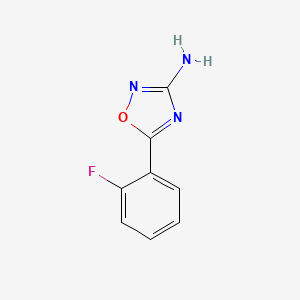

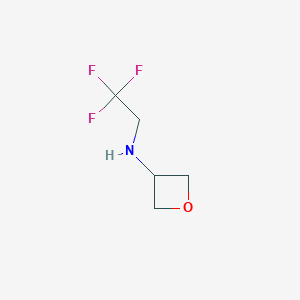

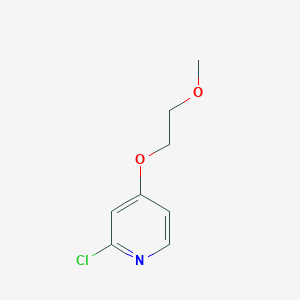

![Potassium trifluoro[(2-fluorophenyl)methyl]boranuide](/img/structure/B1443902.png)

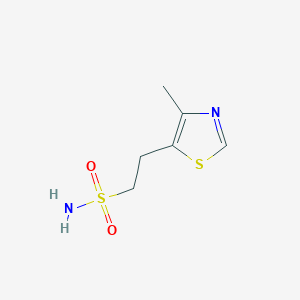

![1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B1443908.png)